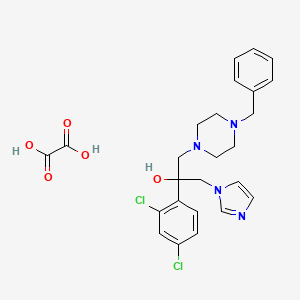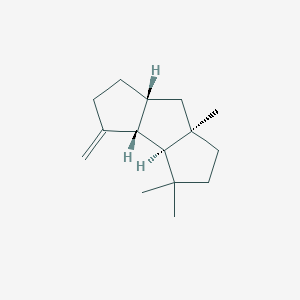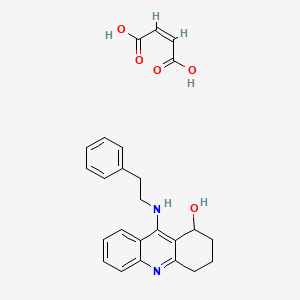
4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo-
Vue d'ensemble
Description
4-Pyrimidinecarboxaldéhyde, 1-(1,1-diméthyléthyl)-1,2,3,6-tétrahydro-2,6-dioxo- est un composé hétérocyclique avec une structure cyclique pyrimidine
Méthodes De Préparation
La synthèse de 4-Pyrimidinecarboxaldéhyde, 1-(1,1-diméthyléthyl)-1,2,3,6-tétrahydro-2,6-dioxo- peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la réaction de dérivés de pyrimidine avec des groupes tert-butyle dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et des paramètres spécifiques de température et de pression pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
4-Pyrimidinecarboxaldéhyde, 1-(1,1-diméthyléthyl)-1,2,3,6-tétrahydro-2,6-dioxo- subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils impliquent souvent des modifications du cycle pyrimidine ou du groupe tert-butyle.
Applications de recherche scientifique
Ce composé a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, il peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques. En médecine, il a des applications potentielles dans le développement de médicaments, en particulier dans la conception d'inhibiteurs pour des enzymes ou des récepteurs spécifiques. De plus, il peut avoir des applications industrielles dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de 4-Pyrimidinecarboxaldéhyde, 1-(1,1-diméthyléthyl)-1,2,3,6-tétrahydro-2,6-dioxo- implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à des changements dans les processus et les voies cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, it has potential applications in drug development, particularly in the design of inhibitors for specific enzymes or receptors. Additionally, it may have industrial applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Des composés similaires à 4-Pyrimidinecarboxaldéhyde, 1-(1,1-diméthyléthyl)-1,2,3,6-tétrahydro-2,6-dioxo- comprennent d'autres dérivés de pyrimidine avec différents substituants. Par exemple, 5-Pyrimidinecarboxaldéhyde, 2-(1,1-diméthyléthyl)- est un composé apparenté avec des propriétés chimiques similaires mais une réactivité et des applications différentes. La singularité de 4-Pyrimidinecarboxaldéhyde, 1-(1,1-diméthyléthyl)-1,2,3,6-tétrahydro-2,6-dioxo- réside dans sa structure spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
IUPAC Name |
3-tert-butyl-2,4-dioxo-1H-pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)11-7(13)4-6(5-12)10-8(11)14/h4-5H,1-3H3,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSGNJNLYZWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187746 | |
| Record name | 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34147-96-1 | |
| Record name | 3-tert-Butyl-6-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034147961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















